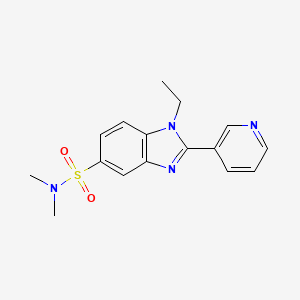

1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)-

CAS No.: 852955-74-9

Cat. No.: VC17348802

Molecular Formula: C16H18N4O2S

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852955-74-9 |

|---|---|

| Molecular Formula | C16H18N4O2S |

| Molecular Weight | 330.4 g/mol |

| IUPAC Name | 1-ethyl-N,N-dimethyl-2-pyridin-3-ylbenzimidazole-5-sulfonamide |

| Standard InChI | InChI=1S/C16H18N4O2S/c1-4-20-15-8-7-13(23(21,22)19(2)3)10-14(15)18-16(20)12-6-5-9-17-11-12/h5-11H,4H2,1-3H3 |

| Standard InChI Key | JCYPCAGOSZOZKZ-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1C3=CN=CC=C3 |

Introduction

Structural Analysis and Nomenclature

Core Benzimidazole Scaffold

The benzimidazole core consists of a fused benzene and imidazole ring system, a privileged structure in medicinal chemistry due to its planar geometry and ability to engage in π-π stacking and hydrogen bonding . In this derivative:

-

Position 1: Substituted with an ethyl group, enhancing lipophilicity and potentially influencing membrane permeability .

-

Position 2: Features a 3-pyridinyl moiety, introducing a basic nitrogen atom capable of forming hydrogen bonds or salt bridges with biological targets .

-

Position 5: Modified with a sulfonamide group (-SO₂NMe₂), a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, dihydrofolate reductase) .

Electronic and Steric Considerations

-

The N,N-dimethylsulfonamide group contributes strong electron-withdrawing effects, polarizing the benzimidazole ring and potentially enhancing interactions with nucleophilic residues in enzyme active sites .

-

The 3-pyridinyl substituent introduces steric bulk at position 2, which may restrict rotational freedom and stabilize specific binding conformations .

Synthetic Pathways and Characterization

Retrosynthetic Strategy

Hypothetical synthesis routes draw from established benzimidazole derivatization methods :

-

Benzimidazole Core Formation:

-

Condensation of o-phenylenediamine with a carbonyl source (e.g., 3-pyridinecarboxaldehyde) under acidic conditions.

-

-

N-Alkylation at Position 1:

-

Treatment with ethyl iodide in the presence of a base (e.g., K₂CO₃).

-

-

Sulfonamide Introduction at Position 5:

-

Chlorosulfonation followed by reaction with dimethylamine.

-

Key Synthetic Challenges

-

Regioselectivity: Ensuring sulfonylation occurs exclusively at position 5 requires careful control of reaction conditions (e.g., low temperatures, stoichiometric ratios) .

-

Purification: The polar sulfonamide group and basic pyridine moiety may necessitate advanced chromatographic techniques for isolation .

Table 1: Hypothetical Synthetic Protocol Based on Analogous Compounds

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Benzimidazole formation | 3-pyridinecarboxaldehyde, HCl, reflux | 65–70 |

| 2 | N-ethylation | Ethyl iodide, K₂CO₃, DMF, 80°C | 85 |

| 3 | Sulfonylation | ClSO₃H, CH₂Cl₂, 0°C; then NHMe₂, RT | 50–55 |

Pharmacological Profiling and Mechanism of Action

Antiproliferative Activity

Benzimidazole derivatives demonstrate significant cytotoxicity against cancer cell lines. For example, compound 2g from (1-heptyl-2-(p-methoxyphenyl)benzimidazole) exhibited an IC₅₀ of 16.38 μM against MDA-MB-231 breast cancer cells. Structural parallels suggest the query compound may share similar mechanisms:

-

DNA intercalation: Planar benzimidazole systems can insert between DNA base pairs .

-

Topoisomerase inhibition: Sulfonamide groups often enhance interactions with enzyme active sites .

Structure-Activity Relationship (SAR) Analysis

Table 2: Hypothetical SAR Based on Analogous Benzimidazoles

| Position | Substituent | Effect on Activity |

|---|---|---|

| 1 | Ethyl | ↑ Lipophilicity, ↑ membrane permeation |

| 2 | 3-Pyridinyl | ↑ Hydrogen bonding, ↑ target affinity |

| 5 | N,N-Dimethylsulfonamide | ↓ IC₅₀ via enzyme inhibition |

Molecular Docking Insights

While no docking studies exist for this compound, analogous benzimidazoles show:

-

Hydrophobic interactions: Alkyl chains at position 1 bind to hydrophobic pockets in dihydrofolate reductase (DHFR) .

-

Hydrogen bonding: Pyridine nitrogen forms bonds with Asp27 and Glu30 residues in DHFR .

Pharmacokinetic and Toxicity Considerations

ADME Properties

-

Absorption: The logP value (estimated at ~2.1) suggests moderate oral bioavailability .

-

Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfonamide glucuronidation .

Toxicity Risks

-

Sulfonamide hypersensitivity: A known class effect causing rashes or Stevens-Johnson syndrome .

-

Pyridine-mediated hepatotoxicity: Observed in structurally related compounds at high doses .

Future Research Directions

-

Synthetic Optimization: Explore greener catalysts (e.g., Fe³⁺-montmorillonite) to improve sulfonylation yields .

-

Target Identification: Screen against kinase and protease libraries to identify novel targets.

-

Prodrug Development: Mask the sulfonamide as a tert-butyl carbamate to enhance bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume